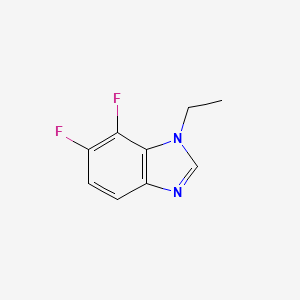

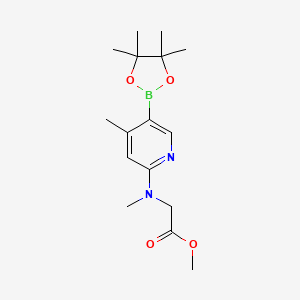

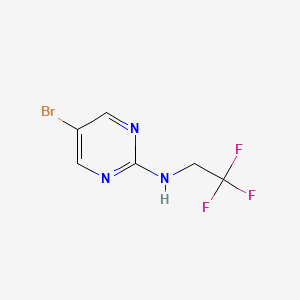

(5-Chloro-2-ethoxypyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sensor Development

(5-Chloro-2-ethoxypyridin-3-yl)boronic acid and related boronic acid derivatives have been investigated for their potential in sensor development, particularly for sugar sensing and glucose monitoring, which is crucial in diabetes management. These compounds exhibit the ability to bind reversibly with diol-containing compounds, a property leveraged in designing sensors based on fluorescence intensity changes. The study by Geethanjali et al. (2017) delved into the binding ability of boronic acid derivatives with sugars, demonstrating their potential in continuous glucose monitoring (CGM) systems, offering alternatives to enzyme-based sensors (Geethanjali et al., 2017).

Fluorescence Quenching Studies

Boronic acid derivatives, including those similar to this compound, have been extensively studied for their fluorescence quenching properties. These studies are foundational in understanding the photophysical behavior of boronic acid derivatives, which is essential for developing fluorescence-based sensors. The work by Melavanki (2018) investigates the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid by aniline, providing insights into the solvent effects and quenching mechanisms (Melavanki, 2018).

Synthetic Applications in Organic Chemistry

The versatile reactivity of boronic acids, including this compound, makes them valuable intermediates in organic synthesis, particularly in Suzuki cross-coupling reactions. These reactions are pivotal in constructing complex organic molecules, including pharmaceuticals and polymers. Thompson et al. (2005) explored the synthesis of 2-ethoxy-3-pyridylboronic acid, a close relative to the compound , demonstrating its efficacy in cross-coupling reactions to produce novel pyridine derivatives (Thompson et al., 2005).

Biomedical Applications

Beyond sensor development and synthetic chemistry, boronic acid derivatives are increasingly recognized for their potential in biomedical applications. These applications range from therapeutic agents to biomaterials, leveraging the unique properties of boronic acids for targeted drug delivery, diagnostic tools, and tissue engineering. Cambre and Sumerlin (2011) highlighted the diverse biomedical applications of boronic acid polymers, emphasizing their utility in treating various conditions, including HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Propiedades

IUPAC Name |

(5-chloro-2-ethoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BClNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOUUPBCQXEJTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681538 |

Source

|

| Record name | (5-Chloro-2-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217500-52-1 |

Source

|

| Record name | (5-Chloro-2-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate](/img/structure/B577556.png)

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)

![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)